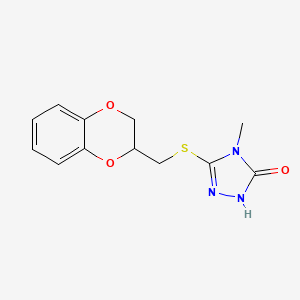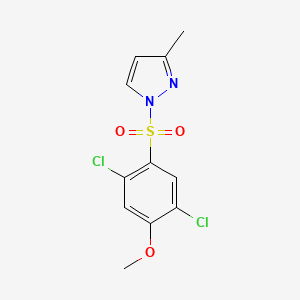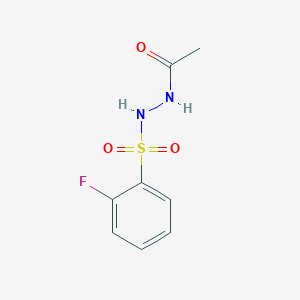
4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide is not fully understood. However, it has been proposed that the compound exerts its effects by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been suggested that the compound may interact with the endocannabinoid system, which plays a role in pain perception and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide have been extensively studied. It has been found to exhibit anti-inflammatory and analgesic effects by reducing the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in the production of prostaglandins, which are involved in pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide. One direction is to further investigate its potential applications in the treatment of anxiety and depression. Another direction is to study its effects on the endocannabinoid system and its potential applications in the treatment of pain and inflammation. Additionally, the compound could be modified to improve its potency and selectivity towards specific targets. Finally, the development of new synthetic methods for the production of the compound could lead to more efficient and cost-effective production.
Conclusion:
In conclusion, 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications for its use.
Synthesemethoden
The synthesis of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves the reaction of 4-methylphenylpiperazine with ethylene oxide followed by the reaction with isocyanate. The resulting product is then hydrolyzed to obtain the desired compound. This method has been reported in the literature and has been found to yield high purity product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide in medicinal chemistry have been extensively studied. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been shown to have potential applications in the treatment of anxiety and depression. The compound has been tested in vitro and in vivo and has shown promising results.
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-12-2-4-13(5-3-12)15-14(19)17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-11H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWAMOJFHOFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate](/img/structure/B7638044.png)
![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-chlorophenyl)acetate](/img/structure/B7638050.png)
![4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B7638061.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)

![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)




